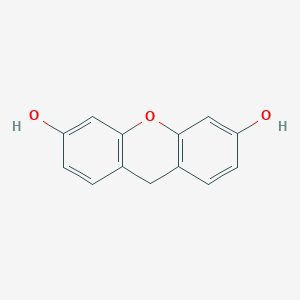

9H-xanthene-3,6-diol

説明

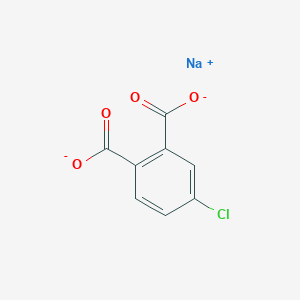

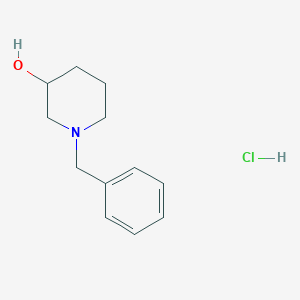

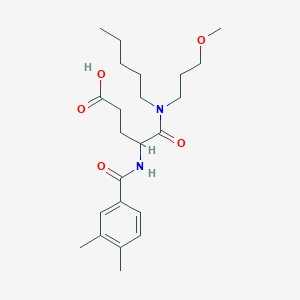

9H-xanthene-3,6-diol is a chemical compound with the molecular formula C13H10O3 . It has an average mass of 214.217 Da and a monoisotopic mass of 214.062988 Da .

Synthesis Analysis

The synthesis of xanthene derivatives, including 9H-xanthene-3,6-diol, has been achieved through various methods. One efficient and environmentally benign method involves a one-pot condensation of cyclic diketones, aldehydes, and naphthols . This reaction is catalyzed by 1,4-diazabicyclo[2-2-2]octane supported on Amberlyst-15, producing a variety of benzoxanthenones in good to excellent yields .Molecular Structure Analysis

The molecular structure of 9H-xanthene-3,6-diol consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a complex structure with a high degree of molecular refractivity .Chemical Reactions Analysis

Xanthones, including 9H-xanthene-3,6-diol, are important O-heteroaromatic tricyclic molecules that exhibit a wide range of bioactivities . They can be used as precursors in various chemical reactions .Physical And Chemical Properties Analysis

9H-xanthene-3,6-diol has a density of 1.4±0.1 g/cm3, a boiling point of 455.9±45.0 °C at 760 mmHg, and a flash point of 229.5±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .科学的研究の応用

Peptide Synthesis : 9H-xanthene-3,6-diol serves as a protecting group for cysteine in peptide syntheses, aiding in the efficient construction of peptides (Han & Bárány, 1997).

Biological Activities : This compound displays biological activity as a neuroprotector, antitumor, and antimicrobial agent, demonstrating its versatility for different biological applications (Maia et al., 2020).

pH Measurement in Biological Applications : 9-Aryl-9-xanthenols, related to 9H-xanthene-3,6-diol, are useful for designing dual-mode indicators for emission and absorption-based pH measurements, particularly in biological settings like cell culture studies (Nekongo et al., 2012).

Antioxidant Properties : 9H-xanthene-2,7-diols, closely related to 9H-xanthene-3,6-diol, function as hydrogen donors and suppress the oxidation of linoleic acid, showcasing antioxidant activities close to those of α-tocopherol (Nishiyama et al., 1995).

Pharmaceutical Chemistry Applications : Methods developed for functionalizing 9-alkyl-9H-xanthenes have potential applications in pharmaceutical chemistry due to their mild conditions, high atom economy, and scalability (Yang et al., 2020).

Anti-inflammatory and Analgesic Activities : Novel 9-aryl-9H-xanthene-3,6-diol derivatives synthesized using microwave-assisted irradiation have shown significant anti-inflammatory and analgesic activities in mice, with minimal or no ulcerogenicity (Banerjee et al., 2016).

Organic Light-Emitting Diodes (OLEDs) : Dyes consisting of xanthene and carbazole derivatives, including 9H-xanthene-based compounds, have promising applications as an emitter layer in OLEDs due to their photophysical properties and good thermal stability (Nasiri et al., 2021).

特性

IUPAC Name |

9H-xanthene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQQADWTNPTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433778 | |

| Record name | 9H-xanthene-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102914-73-8 | |

| Record name | 9H-xanthene-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)